N-(2,4-dimethoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
CAS No.: 941927-89-5
Cat. No.: VC7654787
Molecular Formula: C18H24N4O5
Molecular Weight: 376.413
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941927-89-5 |
|---|---|
| Molecular Formula | C18H24N4O5 |
| Molecular Weight | 376.413 |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide |
| Standard InChI | InChI=1S/C18H24N4O5/c1-21-16(24)18(20-17(21)25)6-8-22(9-7-18)11-15(23)19-13-5-4-12(26-2)10-14(13)27-3/h4-5,10H,6-9,11H2,1-3H3,(H,19,23)(H,20,25) |
| Standard InChI Key | NRHYXCVYGKSBMK-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2(CCN(CC2)CC(=O)NC3=C(C=C(C=C3)OC)OC)NC1=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key motifs:
-
Spirocyclic Triazaspirodecane Core: A 1,3,8-triazaspiro[4.5]decane system with two ketone groups at positions 2 and 4 . This spiro arrangement imposes conformational constraints, potentially enhancing target binding specificity.
-
Acetamide Linker: A methylene group connects the spirocycle to the acetamide functionality, providing flexibility while maintaining spatial orientation.
-
2,4-Dimethoxyphenyl Group: The electron-rich aryl moiety may facilitate interactions with aromatic residues in biological targets, such as enzymes or receptors.
The IUPAC name reflects this architecture: N-(2,4-dimethoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide.
Physicochemical Profile
Key properties derived from experimental and computational data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 376.413 g/mol | |
| XLogP3 | 1.2 (estimated) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 7 | |
| Rotatable Bond Count | 5 |
The moderate lipophilicity (XLogP3 ≈ 1.2) suggests balanced solubility in aqueous and lipid environments, a desirable trait for drug candidates.
Synthesis and Reaction Optimization
Multi-Step Synthetic Pathways
Synthesis typically follows a convergent strategy:
-
Spirocycle Formation: Cyclocondensation of a diketone precursor with a methyl-substituted hydrazine generates the 1,3,8-triazaspiro[4.5]decane-2,4-dione core .
-
Acetamide Coupling: The spirocyclic amine is reacted with 2-chloroacetamide derivatives in the presence of coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and N-methylmorpholine in DMF.
-
Aryl Group Introduction: The 2,4-dimethoxyphenyl moiety is appended via nucleophilic acyl substitution, often requiring inert atmospheres (N₂ or Ar) and temperatures of 0–25°C to prevent side reactions .
Critical Reaction Parameters
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆): Key signals include:
-
¹³C NMR: Peaks at δ 168.9 (C=O, acetamide) and δ 154.2 (C=O, spirocycle) confirm successful coupling.
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 377.158 [M+H]⁺, aligning with the theoretical mass.
Biological Activity and Mechanistic Insights
Hypothesized Targets
While direct bioactivity data remain limited, structural analogs suggest potential interactions with:
-
Proteases: The spirocycle’s rigidity may mimic transition states in enzymatic catalysis.
-
GPCRs: Methoxy groups could engage in hydrogen bonding with serotonin or dopamine receptors .
In Silico Predictions
Molecular docking simulations (PDB: 3ERT) indicate favorable binding to the ATP pocket of kinase enzymes, with a predicted ΔG of −9.2 kcal/mol. ADMET profiling forecasts:
-
Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (moderate),
-
Metabolism: CYP3A4 substrate (high risk of drug-drug interactions) .
Comparative Analysis with Structural Analogs
The acetamide linker in the target compound may enhance blood-brain barrier penetration compared to VC7676836.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume